Dethiobiotin

Vue d'ensemble

Description

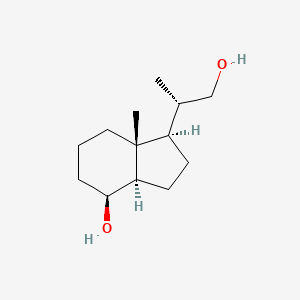

Dethiobiotin is a small molecule that is part of the biotin synthesis pathway . It is a precursor to biotin and is involved in various metabolic reactions . It is also known by several other names such as (+)-dethiobiotin, (4R-cis)-5-methyl-2-oxo-4-imidazolidinehexanoic acid, and (4R,5S)-5-methyl-2-oxo-4-imidazolidinehexanoic acid .

Synthesis Analysis

Dethiobiotin synthase, an enzyme, catalyzes the synthesis of dethiobiotin. The substrates for this enzyme are ATP, 7,8-diaminononanoate, and CO2, while the products are ADP, phosphate, and dethiobiotin . In biotin-synthesizing eukaryotes, both diaminopelargonic acid aminotransferase (DAPA-AT) and dethiobiotin synthetase (DTBS) activities are carried out by a single enzyme encoded by a bifunctional gene .

Molecular Structure Analysis

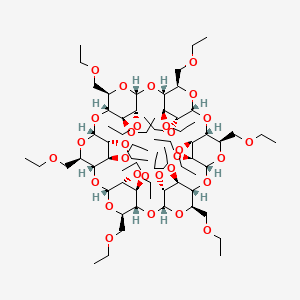

The molecular formula of dethiobiotin is C10H18N2O3 . It has an average mass of 214.262 Da and a monoisotopic mass of 214.131744 Da . The structure of dethiobiotin includes a tetrahydroimidizalone ring fused with a tetrahydrothiophane ring that bears a valeric acid substituent .

Chemical Reactions Analysis

Dethiobiotin synthase catalyzes the chemical reaction that forms dethiobiotin. The reaction involves ATP, 7,8-diaminononanoate, and CO2 as substrates, and produces ADP, phosphate, and dethiobiotin .

Physical And Chemical Properties Analysis

Dethiobiotin has a density of 1.1±0.1 g/cm3, a boiling point of 476.4±18.0 °C at 760 mmHg, and a flash point of 241.9±21.2 °C . It has 5 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds .

Applications De Recherche Scientifique

Affinity Chromatography

d-Desthiobiotin is used in affinity chromatography . This technique is used to separate biochemical mixtures based on a highly specific interaction such as that between antigen and antibody, enzyme and substrate, or receptor and ligand .

Protein Chromatography

d-Desthiobiotin is also used in protein chromatography . It’s a method used to purify individual proteins from mixtures of proteins and isolate them in large amounts .

Protein Labeling

d-Desthiobiotin can be used for protein labeling . This process is used to attach a label, such as a radioactive isotope, fluorophore or biotin, to a protein of interest .

Protein Detection

d-Desthiobiotin is used in protein detection . This involves techniques that are used to identify and quantify the amount of a specific protein in a mixture .

Protein Isolation

d-Desthiobiotin can be used for protein isolation . This is a set of techniques used to purify a single type of protein from a complex mixture .

Elution of Proteins from Resin

d-Desthiobiotin has been used as a component of elution buffers to elute the precipitated proteins from the resin during coimmunoprecipitation .

Chromatographic Protein Purification

d-Desthiobiotin has been used to elute human Cdc45–MCM–GINS (CMG) helicase during chromatographic protein purification .

Elution of Recombinant Strap-Tag Proteins

d-Desthiobiotin has been used to elute recombinant strap-tag proteins bound to Strep-Tactin superflow high capacity resin .

Mécanisme D'action

Target of Action

d-Desthiobiotin primarily targets Strep•Tag II proteins . These proteins are bound to the biotin-binding site of Strep•Tactin resins . Strep•Tag II proteins are a part of the Strep-tag system, which is widely used for protein purification.

Mode of Action

d-Desthiobiotin interacts with its targets by providing a gentle elution of Strep•Tag II proteins from the biotin-binding site of Strep•Tactin resins . It is an analog of biotin and a non-sulfur metabolite and a biotin precursor . It displays lower binding towards biotin-binding proteins when compared to biotin .

Biochemical Pathways

d-Desthiobiotin is the primary precursor of biotin and plays a crucial role in the biotin biosynthetic pathway . The last enzymatic reaction in this pathway converts desthiobiotin to biotin via the biotin synthase (BioB) . Biotin-dependent enzymes catalyze carboxylation reactions, such as pyruvate carboxylase, propionyl-CoA carboxylase, acetyl-CoA carboxylase, or β-methylcrotonyl-CoA carboxylase . These reactions are involved in gluconeogenesis, fatty acid synthesis, and amino acid catabolism .

Pharmacokinetics

It is known that d-desthiobiotin is offered as a lyophilized powder for preparation of elution buffer . It is generally used at 2.5 mM concentration in a buffer compatible with the recombinant target protein .

Result of Action

The primary result of d-Desthiobiotin’s action is the elution of Strep•Tag II proteins from the biotin-binding site of Strep•Tactin resins . This allows for the purification of these proteins, which can then be used for various biochemical applications.

Action Environment

Environmental factors can influence the action of d-Desthiobiotin. For instance, the pH of the buffer used can affect the efficiency of protein elution . A slightly alkaline environment is recommended for efficient dissociation . Furthermore, the storage temperature can impact the stability of d-Desthiobiotin, with a recommended storage temperature of 2-8°C .

Safety and Hazards

Propriétés

IUPAC Name |

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTOLBMXDDTRRT-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876136 | |

| Record name | Desthiobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47193703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

533-48-2, 636-20-4 | |

| Record name | Desthiobiotin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desthiobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desthiobiotin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dethiobiotin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Desthiobiotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESTHIOBIOTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71U5JB52KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESTHIOBIOTIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64P0B487B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157 °C | |

| Record name | Dethiobiotin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)

![[2-(Dimethylaminomethylideneamino)-4-methyl-5-nitro-6-oxopyrimidin-1-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1147292.png)